molecular formula C25H23N5O2S2 B2431696 4-METHYL-N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE CAS No. 872998-33-9

4-METHYL-N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B2431696
CAS No.: 872998-33-9
M. Wt: 489.61
InChI Key: BLAZHWUDDKYXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, which is further substituted with a naphthylmethylthio group and a benzenesulfonamide moiety.

Preparation Methods

The synthesis of 4-METHYL-N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves multiple stepsThe reaction conditions typically involve the use of hydrazine derivatives, sulfur-containing reagents, and various organic solvents under controlled temperature and pressure .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridazine rings can bind to active sites of enzymes, inhibiting their activity. The naphthylmethylthio group and benzenesulfonamide moiety enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, triazolothiadiazines have been studied for their anticancer and antimicrobial properties, similar to 4-METHYL-N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE .

Properties

IUPAC Name

4-methyl-N-[2-[6-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S2/c1-18-9-11-21(12-10-18)34(31,32)26-16-15-24-28-27-23-13-14-25(29-30(23)24)33-17-20-7-4-6-19-5-2-3-8-22(19)20/h2-14,26H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAZHWUDDKYXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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